(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl
Overview
Description
(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl is an organometallic compound with the molecular formula C12H10Co2O6. It is characterized by its dark red liquid appearance and is known for its use as a precursor in various chemical processes, particularly in the deposition of cobalt films . This compound is sensitive to air and has a boiling point of 52°C at 0.83 mm Hg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl typically involves the reaction of 3,3-dimethyl-1-butyne with dicobalt octacarbonyl. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include a solvent such as tetrahydrofuran and a temperature range of 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form cobalt metal.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as triphenylphosphine can be used under mild conditions
Major Products:
Oxidation: Cobalt oxides.
Reduction: Cobalt metal.
Substitution: Various cobalt-ligand complexes
Scientific Research Applications
(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl has a wide range of applications in scientific research:
Medicine: Its role in enhancing drug delivery systems is being explored.
Industry: It is a precursor for the atomic layer deposition of cobalt-containing thin films, which are used in microelectronics, magnetoresistive devices, integrated circuits, lithium battery technologies, and spintronics
Mechanism of Action
The mechanism by which (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl exerts its effects involves its ability to act as a catalyst in various chemical reactions. The cobalt centers in the compound facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates. In biological systems, it enhances the delivery and efficacy of chemotherapy drugs by increasing their penetration and accumulation in tumor tissues .
Comparison with Similar Compounds
- Dicobalt octacarbonyl
- (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl tert-butylacetylene
- Hexacarbonyl (3,3-dimethyl-1-butyne)dicobalt
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile catalyst in various organometallic transformations. Its ability to enhance drug delivery systems in medical applications also sets it apart from other similar compounds .
Properties
IUPAC Name |
carbon monoxide;cobalt;3,3-dimethylbut-1-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCVAZZKJPVOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Co2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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